molecular formula C17H18N2O B2740272 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine CAS No. 1158586-95-8

2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine

Cat. No.: B2740272
CAS No.: 1158586-95-8
M. Wt: 266.344
InChI Key: JKFZERRMLZYNJZ-UHFFFAOYSA-N
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Description

2-(5-(Benzyloxy)-1H-indol-1-yl)ethanamine is a synthetic indole derivative characterized by a benzyloxy substituent at the 5-position of the indole ring and an ethanamine side chain at the 1-position. This compound has been utilized in the synthesis of complex alkaloids, such as laurolitsine, where it serves as a key intermediate . Its structural features make it a candidate for studying interactions with biological targets, including enzymes and receptors involved in neurotransmission or protein folding .

Properties

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-9-11-19-10-8-15-12-16(6-7-17(15)19)20-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFZERRMLZYNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine typically involves multiple steps. One common method starts with the nitration of an indole derivative, followed by reduction to form the corresponding amine. The benzyloxy group can be introduced through a nucleophilic substitution reaction. The final step involves the formation of the ethanamine side chain through a reductive amination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine and related indole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Indole Ring) Molecular Weight Key Interactions/Biological Activity Pharmacokinetic Notes References
This compound 5-OBn, 1-ethylamine 282.34* Intermediate in alkaloid synthesis; potential HSP90 interactions via H-bonding (predicted) High lipophilicity; possible prodrug (Bn group)
2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-MT) 5-OMe, 3-ethylamine 190.24 Serotonin receptor agonist; melatonin-related Moderate solubility; rapid metabolism
2-(5-Ethyl-1H-indol-3-yl)ethanamine 5-Et, 3-ethylamine 188.27 Antiplasmodial; binds HSP90 (GLU527, TYR604) Lower lipophilicity than BnO- analogs
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine 5-F, 1-Me, 3-ethylamine 192.22 Unknown specific activity; halogen enhances electronegativity Improved metabolic stability
2-(1-Benzyl-1H-indol-3-yl)ethanamine 1-Bn, 3-ethylamine 266.35 Unknown; structural analog for receptor studies Enhanced steric hindrance
2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine 5-OMe, 1-Me, 3-ethylamine 204.27 Potential CNS activity; similar to 5-MT Methylation reduces oxidation

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Target Engagement :

  • The benzyloxy group in the target compound confers higher lipophilicity compared to methoxy (5-MT) or ethyl substituents ( compounds). This may enhance membrane permeability but reduce aqueous solubility .
  • In HSP90 inhibitors (), ethyl and propyl substituents at the 5-position maintain hydrogen bonding with GLU527 and TYR603. The bulkier benzyloxy group may sterically hinder similar interactions unless accommodated by a larger binding pocket .

Metabolic and Stability Profiles: Methoxy-substituted analogs (e.g., 5-MT) undergo rapid O-demethylation, whereas the benzyloxy group may act as a protective moiety, slowing metabolism and extending half-life .

Synthetic Utility: The benzyloxy group in this compound is often used as a protecting group in multi-step syntheses (e.g., laurolitsine), unlike non-protected analogs such as 5-MT .

Biological Activity Spectrum: While 5-MT () and related methoxy analogs show affinity for serotonin and melatonin receptors, the benzyloxy derivative’s activity remains underexplored but may diverge due to steric and electronic differences .

Biological Activity

2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine is a compound characterized by an indole moiety substituted with a benzyloxy group and an ethanamine side chain. This unique structure contributes to its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key features of its mechanism include:

  • Indole Ring Interaction : The indole ring can engage in π-π stacking interactions, enhancing binding affinity to target proteins.
  • Benzyloxy Group Influence : The benzyloxy group increases lipophilicity, facilitating membrane permeability and intracellular access.
  • Ethanamine Chain Role : This chain is crucial for interacting with neurotransmitter receptors, potentially modulating neurological pathways.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that derivatives of indole compounds exhibit antimicrobial properties. For example, the compound has been evaluated for its ability to inhibit bacterial efflux pumps, which are critical in antibiotic resistance. In specific assays, it demonstrated a capacity to reduce the minimum inhibitory concentration (MIC) of antibiotics against resistant strains .

Anticancer Properties

The compound has shown promise in anticancer research. Evaluations against various cancer cell lines revealed that certain derivatives exhibit selective cytotoxicity. For instance, some analogs were tested against HeLa (cervical cancer) and MCF7 (breast cancer) cells, demonstrating varying degrees of growth inhibition .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by:

  • Solubility : The presence of the benzyloxy group enhances solubility in lipophilic environments.
  • Metabolic Stability : Functional groups in the compound can undergo metabolic transformations, affecting overall stability and efficacy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Bacterial Efflux Inhibition Identified as an effective inhibitor of NorA efflux pumps in Staphylococcus aureus, enhancing the efficacy of co-administered antibiotics .
Cytotoxicity Assays Showed selective inhibition of cancer cell lines at lower concentrations compared to non-cancerous cells, indicating potential therapeutic applications .
Pharmacological Evaluation Investigated as a potential multi-target drug candidate due to its interaction with cholinergic pathways and monoamine oxidase inhibition .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other indole derivatives. Below is a comparison table highlighting structural differences and their implications on biological activity:

CompoundStructural FeaturesBiological Activity
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamineChlorine substitution on indoleNMDA receptor antagonist
2-(6-methyl-1H-indol-3-yl)ethanamineMethyl instead of benzyloxy groupDifferent pharmacological effects
2-(5-fluoroindolyl)ethanamineFluorine substitutionAltered bioavailability and receptor affinity

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